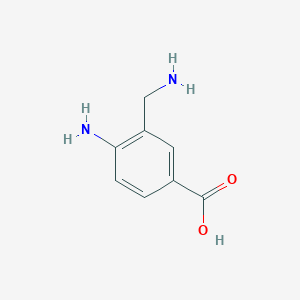
5,6-Dihydroxy-Des(dimethoxy) Bosutinib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dihydroxy-Des(dimethoxy) Bosutinib: is a derivative of bosutinib, a tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia (CML). This compound is characterized by the presence of two hydroxyl groups replacing the methoxy groups in the bosutinib structure, which may alter its pharmacological properties and interactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydroxy-Des(dimethoxy) Bosutinib typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the quinoline core: This is achieved through a series of cyclization reactions.
Introduction of the hydroxyl groups: This step involves the demethylation of the methoxy groups present in bosutinib, followed by hydroxylation.
Final coupling reactions:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl groups in 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 5,6-Dihydroxy-Des(dimethoxy) Bosutinib can be used as a model compound to study the effects of hydroxylation on the pharmacological properties of tyrosine kinase inhibitors.
Biology: The compound can be used in biological assays to investigate its effects on cellular signaling pathways, particularly those involving tyrosine kinases.
Medicine: Research into this compound may provide insights into the development of new therapeutic agents for the treatment of CML and other cancers.
Industry: The compound can be used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
作用機序
5,6-Dihydroxy-Des(dimethoxy) Bosutinib exerts its effects by inhibiting the activity of tyrosine kinases, particularly the BCR-ABL fusion protein found in CML cells. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the proliferation and survival of cancer cells.
Molecular Targets and Pathways:
BCR-ABL fusion protein: The primary target in CML.
SRC family kinases: Secondary targets that may also be inhibited by the compound.
類似化合物との比較
Bosutinib: The parent compound, which contains methoxy groups instead of hydroxyl groups.
Dasatinib: Another tyrosine kinase inhibitor used in the treatment of CML.
Imatinib: The first tyrosine kinase inhibitor developed for CML treatment.
Uniqueness: 5,6-Dihydroxy-Des(dimethoxy) Bosutinib is unique due to the presence of hydroxyl groups, which may enhance its solubility and alter its interaction with biological targets compared to its methoxy-containing counterpart, bosutinib.
特性
CAS番号 |
2468737-94-0 |
|---|---|
分子式 |
C24H25Cl2N5O3 |
分子量 |
502.4 g/mol |
IUPAC名 |
4-(2,4-dichloro-5-hydroxyanilino)-6-hydroxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H25Cl2N5O3/c1-30-4-6-31(7-5-30)3-2-8-34-23-12-19-16(9-22(23)33)24(15(13-27)14-28-19)29-20-11-21(32)18(26)10-17(20)25/h9-12,14,32-33H,2-8H2,1H3,(H,28,29) |
InChIキー |
YATLVPNWKIGHJX-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


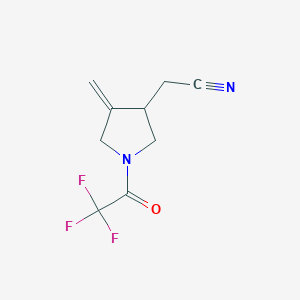
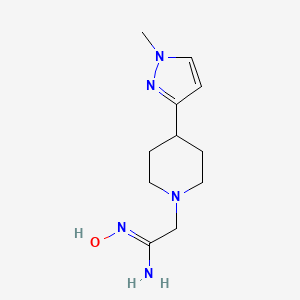
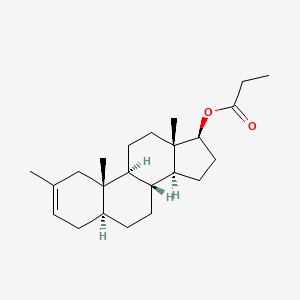

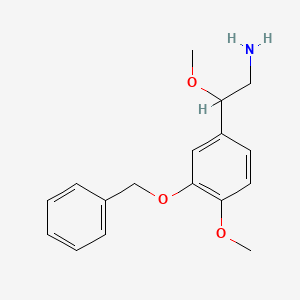
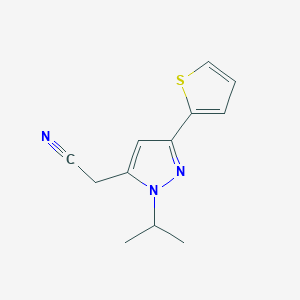
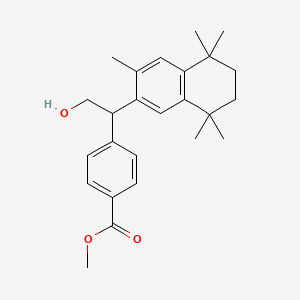
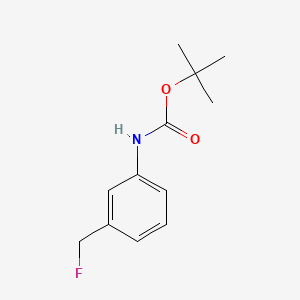
![3-Azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13425482.png)
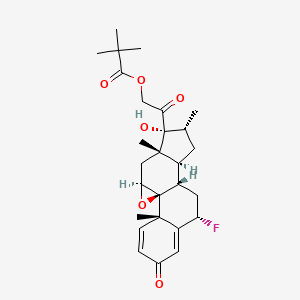


![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxy-N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]hept-6-enamide](/img/structure/B13425500.png)
